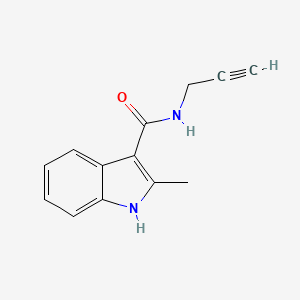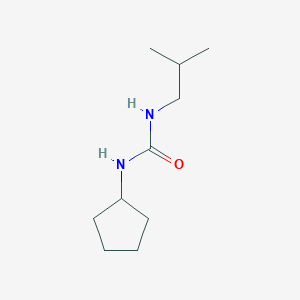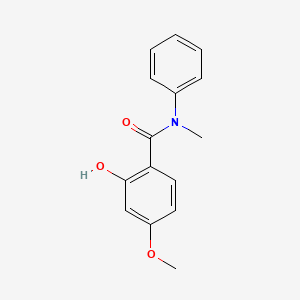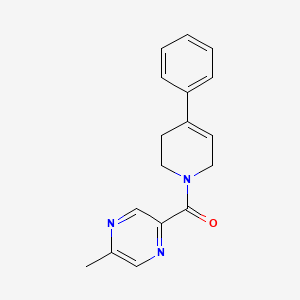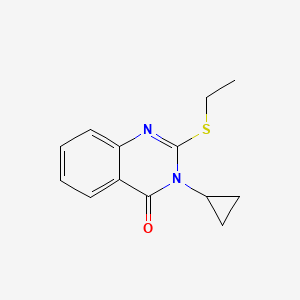
3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one is a chemical compound that belongs to the quinazoline class of compounds. This compound has gained a lot of attention in recent years due to its potential scientific research applications. The synthesis of this compound has been studied extensively, and its mechanism of action has been investigated in detail.
Applications De Recherche Scientifique
3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one are not fully understood, but it is thought to exhibit anticancer activity through the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one in lab experiments include its potential as an anticancer agent and its ability to inhibit the activity of acetylcholinesterase. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to investigate the potential toxicity of this compound and its effects on human health.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one has been studied extensively in recent years. The most commonly used method for synthesizing this compound is through the reaction of 2-aminobenzonitrile with cyclopropylmethyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with ethyl mercaptan to yield the final product.
Propriétés
IUPAC Name |
3-cyclopropyl-2-ethylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-17-13-14-11-6-4-3-5-10(11)12(16)15(13)9-7-8-9/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUKUGDHXYSMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
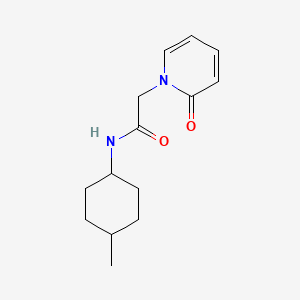
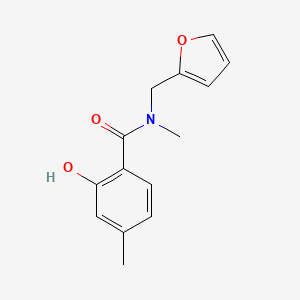
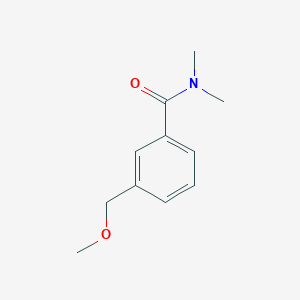
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

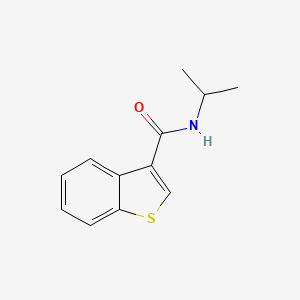
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

